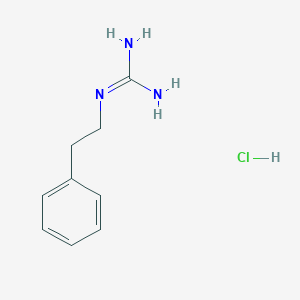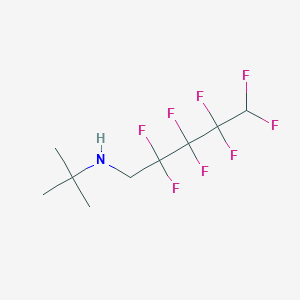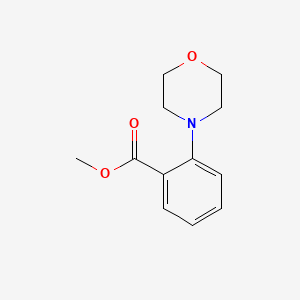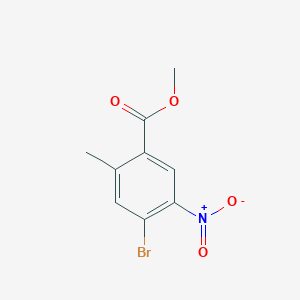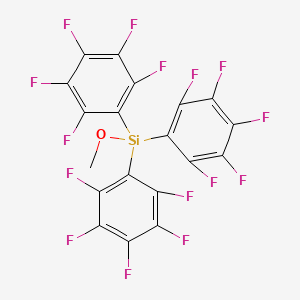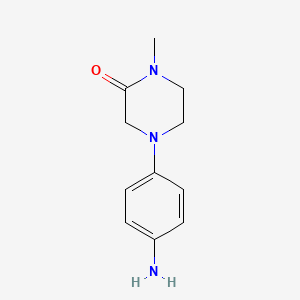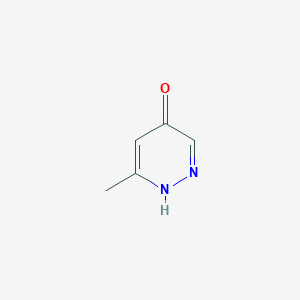
1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol
Overview
Description
1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol is a chemical compound with the molecular formula C23H17F3O2 . It is a type of organofluorine compound .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol consists of 23 carbon atoms, 17 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol serves as a valuable building block in organic synthesis. Researchers use it to construct more complex molecules due to its unique fluorinated and aromatic structure. Medicinal chemists explore its potential in drug development, aiming to create novel pharmaceuticals with improved properties. The trifluoromethyl group enhances lipophilicity, metabolic stability, and bioavailability, making it an attractive scaffold for drug design .
Gas Absorption and Environmental Applications
The compound’s hydroxyl groups make it suitable for gas absorption. It can selectively capture acidic gases such as hydrogen sulfide (H₂S) and carbon dioxide (CO₂). Researchers explore its potential as an adsorbent for environmental remediation. By designing porous materials containing 1,1,1-trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol, they aim to mitigate air pollution and improve gas separation processes.
These applications highlight the versatility and significance of 1,1,1-trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol in scientific research. If you need further details or have additional questions, feel free to ask
properties
IUPAC Name |
5,5,5-trifluoro-1,1,4-triphenylpent-2-yne-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3O2/c24-23(25,26)22(28,20-14-8-3-9-15-20)17-16-21(27,18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPAZWWYUJDRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)(C(F)(F)F)O)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









